molecular formula C9H9ClN2O2 B13562921 (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride

(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride

Cat. No.: B13562921
M. Wt: 212.63 g/mol
InChI Key: ILAYFSPVNDRAFP-QRPNPIFTSA-N
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Description

(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyano group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

Major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and heterocyclic compounds.

Scientific Research Applications

(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride include other cyanoacetamide derivatives and amino acid analogs . These compounds share structural similarities and may exhibit comparable chemical reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and cyano functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct advantages over other similar compounds.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

(2S)-2-amino-2-(3-cyanophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c10-5-6-2-1-3-7(4-6)8(11)9(12)13;/h1-4,8H,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

ILAYFSPVNDRAFP-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](C(=O)O)N)C#N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)N)C#N.Cl

Origin of Product

United States

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